11,12-Dihydroretinal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

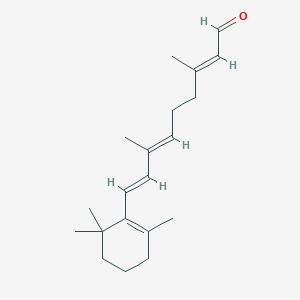

11,12-Dihydroretinal, also known as this compound, is a useful research compound. Its molecular formula is C20H30O and its molecular weight is 286.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Visual Cycle and Phototransduction

Role in Rhodopsin Functionality

11,12-Dihydroretinal serves as a chromophore in rhodopsin, the light-sensitive receptor protein in photoreceptor cells of the retina. Unlike the more common 11-cis-retinal, this compound forms a nonbleachable rhodopsin analog. This property allows it to stabilize the protein structure and maintain its functionality under various conditions. Research has shown that this analog can still undergo isomerization upon light exposure, albeit with different kinetics compared to its 11-cis counterpart .

Case Study

A study demonstrated that rhodopsin containing this compound retains its ability to respond to light stimuli, albeit with altered phototransduction efficiency. This suggests potential applications in understanding visual impairments related to chromophore deficiencies .

Biomedical Research

Retinoid Metabolism Studies

Research indicates that this compound is involved in the metabolic pathways of retinoids within human skin cells. Specifically, normal epidermal keratinocytes can metabolize retinol into this compound and other derivatives, highlighting its role in skin physiology and potential implications for dermatological therapies .

Quantitative Analysis of Retinoids

Quantification studies of endogenous retinoids have utilized this compound as a reference compound to understand its concentration dynamics in various biological contexts, including disease states like Alzheimer's disease and obesity. These studies provide insights into how retinoid levels correlate with physiological conditions .

Therapeutic Potential

Antioxidant Properties

Emerging research suggests that this compound may exhibit antioxidant properties that could protect cells from oxidative stress. This characteristic is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role. Investigations into its protective mechanisms are ongoing .

Applications in Drug Development

The compound's structural attributes are being explored for developing new pharmaceuticals targeting visual disorders or skin-related conditions. Its unique properties may offer advantages over traditional retinoids by providing similar benefits with potentially fewer side effects .

Structural Biology Insights

Crystallographic Studies

Crystallographic models of rhodopsin containing this compound have provided valuable insights into the structural dynamics of G-protein coupled receptors (GPCRs). These studies have helped elucidate how variations in chromophore structure can influence receptor activation and signaling pathways .

| Study Focus | Findings | Implications |

|---|---|---|

| Rhodopsin Functionality | Nonbleachable analog retains light response | Insights into visual cycle adaptations |

| Retinoid Metabolism | Keratinocytes metabolize retinol to dihydroretinal | Potential for skin therapy applications |

| Antioxidant Properties | Dihydroretinal shows protective effects against oxidative stress | Neuroprotective drug development |

| Structural Dynamics | Crystallographic data reveal receptor activation mechanisms | Enhancements in GPCR-targeted drug design |

Eigenschaften

CAS-Nummer |

41889-27-4 |

|---|---|

Molekularformel |

C20H30O |

Molekulargewicht |

286.5 g/mol |

IUPAC-Name |

(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trienal |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,15H,6-7,9-10,14H2,1-5H3/b12-11+,16-8+,17-13+ |

InChI-Schlüssel |

LFONLLFYNQIEIA-YSVSHSNWSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CCCC(=CC=O)C)C |

Isomerische SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/CC/C(=C/C=O)/C)/C |

Kanonische SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CCCC(=CC=O)C)C |

Synonyme |

11,12-dihydroretinal |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.